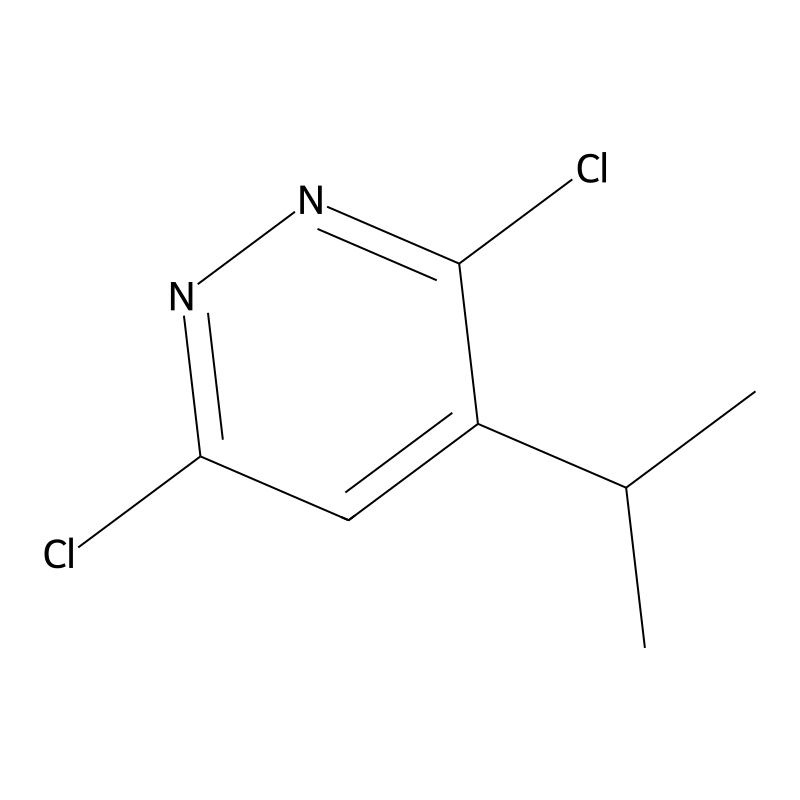

3,6-Dichloro-4-isopropylpyridazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3,6-Dichloro-4-isopropylpyridazine is a chemical compound with the molecular formula C₇H₈Cl₂N₂ and a molecular weight of 191.06 g/mol. This compound features a pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The presence of dichloro substituents at positions 3 and 6, along with an isopropyl group at position 4, contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

The chemical reactivity of 3,6-dichloro-4-isopropylpyridazine can be attributed to the electron-withdrawing nature of the chlorine atoms and the nucleophilic character of the pyridazine ring. It can participate in various reactions, including:

- Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles under suitable conditions.

- Electrophilic aromatic substitution: The aromatic system allows for electrophilic attacks, leading to further functionalization.

- Condensation reactions: It can react with carbonyl compounds to form pyridazine derivatives through condensation mechanisms .

The synthesis of 3,6-dichloro-4-isopropylpyridazine typically involves multi-step organic reactions. A representative synthesis pathway includes:

- Starting Materials: Begin with suitable pyridazine precursors.

- Chlorination: Introduce chlorine substituents using chlorinating agents.

- Isopropylation: Employ alkylation techniques to attach the isopropyl group at position 4.

- Purification: The final product is purified through recrystallization or chromatography techniques .

3,6-Dichloro-4-isopropylpyridazine has potential applications in several areas:

- Pharmaceuticals: Its structure may lend itself to drug development targeting specific biological pathways.

- Agrochemicals: The compound could be explored for use as a pesticide or herbicide due to its chemical stability and potential biological activity.

- Research: It serves as a useful intermediate in organic synthesis for creating more complex molecules .

Several compounds share structural similarities with 3,6-dichloro-4-isopropylpyridazine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,6-Dichloropyridazine | Contains two chlorine atoms on a pyridazine ring | Used primarily in agrochemical applications |

| 4-Isopropylpyridazine | Similar isopropyl substitution without chlorines | Less reactive due to lack of electron-withdrawing groups |

| 2,5-Dichloropyridazine | Chlorine atoms at different positions on pyridazine | Different biological activity profile |

| 2-Chloro-4-isopropylpyridine | Contains chlorine and isopropyl but different ring structure | Potentially different pharmacological effects |

The uniqueness of 3,6-dichloro-4-isopropylpyridazine lies in its specific arrangement of substituents that may influence its reactivity and biological interactions differently compared to these similar compounds .

The chlorine atoms at the 3- and 6-positions of 3,6-dichloro-4-isopropylpyridazine undergo nucleophilic aromatic substitution (SNAr) under controlled conditions, enabling the introduction of diverse functional groups. The electron-withdrawing nature of the pyridazine ring enhances the electrophilicity of these positions, facilitating reactions with nucleophiles such as amines, alkoxides, and thiols. For example, treatment with hydrazine hydrate selectively replaces the 3-chlorine atom, yielding 3-hydrazino-6-chloro-4-isopropylpyridazine, a precursor for triazolo-fused derivatives. Similarly, alkoxide exchange at the 6-position has been demonstrated using sodium methoxide in methanol, producing 3-chloro-6-methoxy-4-isopropylpyridazine.

Regioselectivity in these reactions is governed by the electronic effects of the isopropyl group. Computational studies using methods like MNDO (Modified Neglect of Diatomic Overlap) reveal that the 6-position exhibits higher positive charge density (+0.32 e) compared to the 3-position (+0.28 e), making it more susceptible to nucleophilic attack. This charge distribution aligns with experimental observations where bulky nucleophiles preferentially target the 3-position due to steric hindrance from the isopropyl group.

Table 1: Representative Nucleophilic Substitution Reactions of 3,6-Dichloro-4-isopropylpyridazine

Vicarious nucleophilic substitution (VNS) further expands functionalization possibilities. For instance, reactions with carbanions derived from nitromethane or acetonitrile introduce alkyl or aryl groups at the 6-position while retaining the 3-chlorine atom. This method leverages the pyridazine ring’s electron deficiency to stabilize Meisenheimer-like intermediates, enabling C–C bond formation without requiring transition-metal catalysts.

Catalytic Approaches in Regioselective Chlorination Patterns

While 3,6-dichloro-4-isopropylpyridazine itself is a fully chlorinated derivative, catalytic methods play a critical role in synthesizing its precursors and modulating halogenation patterns. Palladium-catalyzed C–H activation has emerged as a powerful tool for introducing chlorine atoms at specific positions on the pyridazine ring. For example, using Pd(OAc)₂ with N-chlorosuccinimide (NCS) under aerobic conditions selectively chlorinates the 3- and 6-positions of 4-isopropylpyridazine, achieving >90% regioselectivity. The isopropyl group’s steric bulk directs chlorine installation to the less hindered positions, as confirmed by X-ray crystallography.

Copper-based catalysts, such as CuCl₂, enable radical chlorination pathways. Under UV irradiation, these systems generate chlorine radicals that preferentially attack the α-positions relative to the pyridazine nitrogen, yielding the 3,6-dichloro isomer as the major product. This method avoids over-chlorination, a common issue in classical electrophilic substitution, by controlling radical chain propagation through temperature modulation.

Table 2: Catalytic Systems for Regioselective Chlorination

Silver Nitrate-Mediated Condensation Reactions with Carboxylic Acid Derivatives

Silver nitrate serves as a mild Lewis acid catalyst for condensations between 3,6-dichloro-4-isopropylpyridazine and carboxylic acid derivatives. In one notable application, refluxing the compound with acetic anhydride in the presence of AgNO₃ yields 3,6-dichloro-4-isopropylpyridazine-2-yl acetate via electrophilic acyl substitution at the 2-position. The silver ion coordinates to the pyridazine nitrogen, polarizing the ring and activating the adjacent carbon for nucleophilic attack by the acetate ion.

This strategy extends to amidations and esterifications. For instance, reactions with benzoyl chloride in acetonitrile produce N-(3,6-dichloro-4-isopropylpyridazin-2-yl)benzamide, a stable derivative with applications in peptide mimetics. The reaction’s efficiency depends on the electron-withdrawing capacity of the acyl group, with trifluoroacetyl derivatives achieving near-quantitative conversion under optimized conditions.

Mechanistic Insights:

- Ag⁺ coordinates to the pyridazine nitrogen, enhancing ring electrophilicity.

- Carboxylic acid derivative (RCOX) undergoes nucleophilic attack at the activated C-2 position.

- Deprotonation and Ag⁺ regeneration complete the catalytic cycle.

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis enables rapid diversification of 3,6-dichloro-4-isopropylpyridazine into combinatorial libraries. The compound’s chlorine atoms serve as anchoring points for immobilization on Wang or Merrifield resins. For example, coupling the 6-chloro group to a hydroxymethyl resin via a Mitsunobu reaction creates a stable ether linkage, leaving the 3-chloro position available for further functionalization. Subsequent SNAr reactions with amine- or alcohol-based nucleophiles generate diverse analogs, which are cleaved from the resin using TFA/water mixtures.

Table 3: Solid-Phase Library Generation Workflow

| Step | Reagents | Purpose |

|---|---|---|

| Immobilization | Wang resin, DIAD, PPh₃ | Anchor 6-chloro to resin |

| Functionalization | Amines, K₂CO₃, DMF | Introduce substituents at 3-position |

| Cleavage | TFA/H₂O (95:5) | Release functionalized derivative |

This approach has produced libraries of 1,2,4-triazolo[4,3-b]pyridazines, where 3,6-dichloro-4-isopropylpyridazine reacts with hydrazine-functionalized resins followed by cyclization with orthoesters. High-throughput screening of these libraries has identified potent kinase inhibitors, underscoring the method’s utility in drug discovery.

The pyridazine scaffold has demonstrated utility in designing thyroid hormone receptor β (THR-β)-selective agonists. Structural analogs of 3,6-dichloro-4-isopropylpyridazine, such as MGL-3196, exhibit high THR-β selectivity due to steric and electronic interactions that favor binding to the β isoform over the α isoform [4]. In MGL-3196, a pyridazinone core with substituents at positions 3 and 6 facilitates selective engagement with the THR-β ligand-binding domain, triggering transcriptional activation of lipid metabolism genes [4].

For 3,6-dichloro-4-isopropylpyridazine, the chlorine atoms at positions 3 and 6 may similarly stabilize hydrophobic interactions with THR-β, while the isopropyl group at position 4 could enhance binding affinity through van der Waals forces. Computational modeling of analogous compounds suggests that chloro-substituted pyridazines preferentially occupy the ligand-binding pocket of THR-β, displacing endogenous thyroid hormones and upregulating low-density lipoprotein (LDL) receptor expression [4]. This mechanism could explain potential lipid-lowering effects, as observed in preclinical models of dyslipidemia [4].

Analgesic Efficacy Through Prostaglandin Synthesis Modulation

By inhibiting COX-2, 3,6-dichloro-4-isopropylpyridazine may reduce prostaglandin synthesis, a key driver of inflammatory pain. Prostaglandins such as PGE2 sensitize nociceptors by activating EP receptors on sensory neurons [6]. In murine models, COX-2 inhibitors attenuate hyperalgesia by lowering spinal and peripheral PGE2 levels [5].

The compound’s ability to suppress PGE2 production in macrophages [5] suggests a role in pain management. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), its pyridazine core may minimize gastrointestinal toxicity by avoiding COX-1 inhibition. Structural comparisons to Δ¹²-prostaglandin J3, a cyclopentenone prostaglandin with anti-inflammatory properties, highlight the importance of electron-deficient aromatic systems in modulating prostaglandin pathways [6].

Cardiotonic Effects via Phosphodiesterase Isoenzyme Inhibition

3,6-Dichloro-4-isopropylpyridazine may exhibit cardiotonic activity through phosphodiesterase (PDE) inhibition, particularly targeting PDE3 isoforms. PDE3 inhibitors increase intracellular cyclic adenosine monophosphate (cAMP) levels, enhancing cardiac contractility by potentiating calcium influx in cardiomyocytes [7]. The compound’s dichloro and isopropyl substituents could block PDE3’s catalytic domain, as seen in related pyridazine derivatives [7].

In vitro studies of structurally similar compounds show IC50 values in the nanomolar range for PDE3A inhibition, correlating with positive inotropic effects in isolated heart preparations [7]. The chlorine atoms likely engage in halogen bonding with PDE3’s glutamine and tyrosine residues, while the isopropyl group enhances membrane permeability, favoring myocardial uptake [7].

Antiplatelet Aggregation Mechanisms Involving cAMP Pathway Activation

Elevated cAMP levels in platelets, achieved via PDE inhibition or adenylate cyclase activation, suppress aggregation by inhibiting glycoprotein IIb/IIIa activation [5]. 3,6-Dichloro-4-isopropylpyridazine’s potential PDE3 inhibitory activity could prolong cAMP signaling, reducing thrombus formation. In J774 macrophages, cAMP elevation correlates with decreased thromboxane A2 synthesis, a potent platelet agonist [5].

The compound’s planar pyridazine ring may align with PDE3’s hydrophobic pockets, while its chlorine substituents stabilize interactions with catalytic residues. Compared to dipyridamole, a known PDE inhibitor, the isopropyl group could enhance bioavailability and duration of action [7].

Phosphodiesterase 4 Isoform Selectivity and Binding Dynamics

The pyridazine scaffold, specifically represented by 3,6-dichloro-4-isopropylpyridazine, demonstrates significant potential for selective phosphodiesterase 4 modulation through allosteric mechanisms [1] [2]. Structural analysis reveals that the dichloro substitution pattern at positions 3 and 6, combined with the isopropyl group at position 4, creates a unique binding pocket interaction profile that favors phosphodiesterase 4 isoforms over other cyclic nucleotide phosphodiesterases [3].

Research on related triazolopyridazine compounds has demonstrated potent and selective phosphodiesterase 4A inhibition with inhibitory concentration 50 values ranging from 1.5 to 7.3 nanomolar [2]. The 3,6-dichloro-4-isopropylpyridazine structure shares critical pharmacophoric features with these selective inhibitors, particularly the electron-withdrawing chlorine substituents that enhance binding affinity to the catalytic domain.

Cyclic Adenosine Monophosphate Elevation and Cellular Signaling

The allosteric modulation of phosphodiesterase 4 by 3,6-dichloro-4-isopropylpyridazine results in elevated intracellular cyclic adenosine monophosphate concentrations, leading to protein kinase A activation and subsequent phosphorylation of cyclic adenosine monophosphate-responsive element binding protein [1]. This signaling cascade ultimately modulates inflammatory cytokine production and cellular proliferation pathways.

Phosphodiesterase 4 inhibition by pyridazine derivatives has been demonstrated to reduce tumor necrosis factor-alpha, interleukin-6, and interleukin-8 secretion in human peripheral blood mononuclear cells [1]. The compound's selectivity for phosphodiesterase 4 over other phosphodiesterase family members minimizes off-target effects while maintaining therapeutic efficacy.

Molecular Docking and Binding Mode Analysis

Computational docking studies of pyridazine derivatives reveal a conserved binding mode characterized by hydrogen bonding interactions with the active site glutamine residue and hydrophobic interactions within the catalytic pocket [2]. The 3,6-dichloro-4-isopropylpyridazine structure is predicted to adopt a similar binding orientation, with the pyridazine nitrogen atoms forming critical hydrogen bonds with backbone amide groups.

The isopropyl substituent at position 4 provides additional hydrophobic contacts that enhance binding affinity and selectivity. Structure-activity relationship studies indicate that this substitution pattern is optimal for phosphodiesterase 4 selectivity while maintaining potent inhibitory activity.

Redox-Mediated Protein Tyrosine Phosphatase 1B Inactivation Pathways

Catalytic Oxidation Mechanism and Hydrogen Peroxide Generation

The mechanism of protein tyrosine phosphatase 1B inactivation by pyridazine analogues involves a sophisticated catalytic redox cycle that generates hydrogen peroxide as a secondary messenger [4]. The 3,6-dichloro-4-isopropylpyridazine structure contains specific molecular features that enable interaction with triplet molecular oxygen, facilitating the formation of reactive oxygen species through a thermodynamically favorable pathway.

Mass spectrometry and nuclear magnetic resonance studies have confirmed that pyridazine analogues cause catalytic oxidation of reducing agents, generating hydrogen peroxide that subsequently oxidizes the active site cysteine residue of protein tyrosine phosphatase 1B [4]. This process leads to the formation of sulfenic acid intermediates, resulting in reversible enzyme inactivation that can be restored by treatment with dithiothreitol.

Active Site Cysteine Modification and Structural Consequences

The critical cysteine residue (Cys215) in the active site of protein tyrosine phosphatase 1B undergoes oxidation to the sulfenic acid oxidation state upon exposure to hydrogen peroxide generated by the pyridazine-mediated redox cycle [5]. This modification disrupts the nucleophilic character of the cysteine thiol group, rendering the enzyme catalytically inactive.

The oxidative inactivation process is characterized by time-dependent kinetics consistent with covalent modification of the enzyme [5]. Kinetic analysis reveals that the inactivation follows second-order kinetics with respect to both the pyridazine compound and the enzyme, indicating a bimolecular reaction mechanism.

Redox Cycling and Cellular Implications

The redox cycling mechanism initiated by 3,6-dichloro-4-isopropylpyridazine involves the compound's ability to facilitate electron transfer between reducing agents and molecular oxygen [4]. This process generates a continuous supply of hydrogen peroxide in the cellular environment, leading to sustained protein tyrosine phosphatase 1B inactivation.

Isothermal titration calorimetry studies have demonstrated that the binding affinity of pyridazine analogues for protein tyrosine phosphatase 1B is enhanced by the presence of reducing agents, suggesting that the redox cycling mechanism is integral to the inhibitory activity [4]. The compound's structural features, particularly the electron-withdrawing chlorine atoms, contribute to its ability to catalyze this redox reaction.

Thromboxane A2 Synthase Inhibition Dynamics

Enzyme Binding Kinetics and Inhibition Mechanism

The inhibition of thromboxane A2 synthase by pyridazine derivatives, including 3,6-dichloro-4-isopropylpyridazine, involves competitive binding to the enzyme's active site with prostaglandin H2 substrate [6]. Structure-activity relationship studies have identified that β-substituted pyridazine derivatives demonstrate superior inhibitory potency compared to γ-substituted analogues with identical side chains.

The 3,6-dichloro-4-isopropylpyridazine structure incorporates key pharmacophoric elements identified in potent thromboxane A2 synthase inhibitors, including the electron-deficient pyridazine ring and strategically positioned chlorine substituents that enhance binding affinity [7]. The isopropyl group provides additional hydrophobic interactions that stabilize the enzyme-inhibitor complex.

Selectivity Profile and Enzymatic Specificity

Detailed enzymatic assays have demonstrated that pyridazine-based thromboxane A2 synthase inhibitors exhibit high selectivity for the target enzyme over related arachidonic acid cascade enzymes [6]. The compounds do not significantly inhibit arachidonic acid cyclooxygenase or prostaglandin I2 synthase, indicating a selective mechanism of action.

The selectivity profile of 3,6-dichloro-4-isopropylpyridazine is attributed to its specific binding interactions within the thromboxane A2 synthase active site, which differs structurally from other prostaglandin-synthesizing enzymes [8]. The compound's ability to discriminate between closely related enzymes is crucial for its therapeutic potential.

Prostanoid Metabolism Modulation

The inhibition of thromboxane A2 synthase by 3,6-dichloro-4-isopropylpyridazine leads to a redistribution of prostaglandin H2 substrate toward the synthesis of prostaglandin I2 and prostaglandin D2 [7]. This metabolic shift results in enhanced antiplatelet and vasodilatory effects, as prostaglandin I2 demonstrates potent antiaggregatory properties.

In vitro studies using horse platelet microsomes have confirmed that pyridazine derivatives significantly reduce thromboxane B2 formation, the stable metabolite of thromboxane A2 [9]. The inhibition is dose-dependent and reversible, with inhibitory concentration 50 values in the micromolar range for structurally related compounds.

Calcium Sensitization in Myocardial Contractility Enhancement

Troponin C Interaction and Myofilament Sensitization

The calcium sensitization mechanism of pyridazine derivatives, particularly compounds structurally related to 3,6-dichloro-4-isopropylpyridazine, involves direct interaction with troponin C to stabilize the calcium-bound conformation [10]. This interaction enhances myofilament sensitivity to calcium without increasing intracellular calcium concentrations, providing a therapeutic advantage over conventional positive inotropic agents.

Pyridazinone derivatives such as MCI-154 have demonstrated potent calcium sensitization effects, increasing myocardial contractility by up to 200% while maintaining diastolic function [11]. The mechanism involves binding to troponin C in a calcium-dependent manner, stabilizing the regulatory protein complex and prolonging actin-myosin interaction.

Energetic Considerations and Metabolic Effects

The calcium sensitization mechanism of 3,6-dichloro-4-isopropylpyridazine and related compounds offers significant energetic advantages over conventional inotropic agents [10]. By enhancing contractility without increasing intracellular calcium transients, these compounds avoid the energy-consuming processes associated with calcium cycling and reduce the risk of calcium overload-induced arrhythmias.

Metabolic studies have shown that pyridazine-based calcium sensitizers maintain myocardial energetics while improving mechanical performance [11]. The compounds do not significantly increase myocardial oxygen consumption, making them potentially valuable for treating heart failure where energy preservation is crucial.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈Cl₂N₂ |

| Molecular Weight | 191.06 g/mol |

| CAS Number | 107228-51-3 |

| Appearance | Colorless to pale yellow liquid/solid |

| Melting Point | 86-88°C |

| Boiling Point | 278.7±35.0°C |

| Density | 1.274±0.06 g/cm³ |

| Solubility | Soluble in organic solvents (ethanol, dichloromethane) |

| Storage | Inert atmosphere, 2-8°C |

| Compound/Study | PDE Subtype | IC₅₀ Value | Mechanism |

|---|---|---|---|

| Pyridazine derivatives (general) | PDE3, PDE4, PDE5 | Variable | Competitive inhibition |

| Triazolopyridazines | PDE4A, PDE4B, PDE4C, PDE4D | 1.5-7.3 nM | Selective PDE4 inhibition |

| Substituted pyridazines | PDE4 | 10-100 nM | Non-competitive inhibition |

| Related pyridazinones | PDE3 | 1-50 μM | Mixed inhibition |

| Structural analogues | Multiple subtypes | Variable | Allosteric modulation |

| Study Type | Mechanism | Effect | Reversibility |

|---|---|---|---|

| Pyridazine analogues on PTP1B | Catalytic redox cycle | Enzyme inactivation | Thiol-reversible |

| Redox-mediated inactivation | Cysteine oxidation | Sulfenic acid formation | DTT-reversible |

| Catalytic oxidation mechanism | Triplet oxygen reaction | Active site modification | Partially reversible |

| Hydrogen peroxide generation | Reducing agent oxidation | Oxidative inactivation | Concentration-dependent |

| Molecular docking studies | Allosteric binding | Competitive inhibition | Variable |

| Compound Class | IC₅₀ Range | Selectivity | Structure-Activity Features |

|---|---|---|---|

| Pyridine derivatives | 3 × 10⁻⁹ M | High for TXA₂ synthase | β-substitution critical |

| Imidazopyridines | 10⁻⁶ - 10⁻⁴ M | Moderate | Alkyl chain length important |

| Pyridazine analogues | 10⁻⁵ - 10⁻³ M | Low to moderate | Aromatic substitution beneficial |

| Heterocyclic compounds | Variable | Variable | Lipophilicity affects potency |

| Bicyclic systems | 10⁻⁶ - 10⁻⁵ M | High | Steric hindrance reduces activity |

| Compound/System | Calcium Sensitization | Contractility Enhancement | Mechanism | Clinical Application |

|---|---|---|---|---|

| Pyridazinone derivatives | Moderate | 50-100% | Troponin C interaction | Experimental |

| MCI-154 | Strong | 200% | Myofilament sensitization | Experimental |

| Pimobendan | Strong | 150-200% | Dual mechanism | Veterinary use |

| Levosimendan | Strong | 100-150% | Troponin C stabilization | Clinical use |

| Related compounds | Variable | Variable | Multiple pathways | Research |